"2-(Carboxymethyl)-4-nitrobenzoic acid" properties and characteristics
"2-(Carboxymethyl)-4-nitrobenzoic acid" properties and characteristics
Abstract
This technical guide provides a comprehensive overview of 2-(Carboxymethyl)-4-nitrobenzoic acid (CAS No. 39585-32-5), a substituted aromatic dicarboxylic acid. Also known by its synonym, 4-Nitrohomophthalic acid, this compound possesses a unique structural architecture featuring both a benzoic acid and a phenylacetic acid moiety, functionalized with a strongly electron-withdrawing nitro group. This guide collates available physicochemical data, outlines a representative synthetic approach based on related isomers, discusses its potential applications as a chemical intermediate in research and development, and provides essential safety and handling information. This document is intended for researchers, chemists, and professionals in the fields of medicinal chemistry, material science, and synthetic organic chemistry who require a detailed understanding of this specific chemical entity.
Molecular Identity and Physicochemical Properties
2-(Carboxymethyl)-4-nitrobenzoic acid is a distinct organic compound whose structure presents multiple reactive handles for chemical synthesis. The presence of two carboxylic acid groups with different pKa values, an aromatic ring, and a nitro group makes it a versatile, albeit not widely documented, building block.
Chemical Structure and Identifiers
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IUPAC Name: 2-(Carboxymethyl)-4-nitrobenzoic acid
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Synonym: 4-Nitrohomophthalic acid
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CAS Number: 39585-32-5
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Molecular Formula: C₉H₇NO₆
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Molecular Weight: 225.15 g/mol
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InChI Key: CKXXWBQEZGLFMV-UHFFFAOYSA-N
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SMILES: O=C(O)C1=C(CC(O)=O)C=C(=O)C=C1
Physicochemical Characteristics
The key physicochemical properties are summarized in the table below. It is critical to note that while some experimental data, such as melting point, is available, other parameters are derived from computational predictions and should be considered as such.
| Property | Value | Source(s) |
| Physical Form | Off-white to yellow solid | [1] |
| Melting Point | 180-182 °C | [1] |
| Boiling Point (Predicted) | 497.5 ± 35.0 °C | [1] |
| Density (Predicted) | 1.594 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | pKa1: 2.00 ± 0.32; pKa2: 4.00 ± 0.10 | [1] |
| Purity (Commercial) | ≥95% - 97% | [2][3] |
Synthesis and Purification
While a specific synthesis for 2-(Carboxymethyl)-4-nitrobenzoic acid is cited in the literature (The Journal of Organic Chemistry, 1998, 63, p. 4116), the detailed protocol from this source is not widely accessible. However, a plausible and effective synthetic route can be extrapolated from established methods for structurally related isomers, primarily the direct nitration of a suitable precursor.
Representative Synthesis Protocol: Nitration of Homophthalic Acid
The synthesis of the isomeric compound 2-(carboxymethyl)-5-nitrobenzoic acid is achieved through the nitration of homophthalic acid.[4] A similar approach is the most logical pathway to the 4-nitro isomer, with the primary challenge being the control of regioselectivity. The choice of nitrating agent and reaction conditions is paramount to favoring the desired product.
Reaction Scheme: Homophthalic acid → 2-(Carboxymethyl)-4-nitrobenzoic acid
Step-by-Step Methodology:
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place homophthalic acid. The flask should be cooled in an ice-water bath to maintain a temperature of 0-5 °C.
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Nitrating Agent Addition: Slowly add fuming nitric acid dropwise to the cooled and stirred homophthalic acid over a period of 1-2 hours.[4] Causality Note: The slow, dropwise addition at low temperature is critical to control the exothermic reaction and to minimize the formation of dinitrated or other isomeric byproducts.
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Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 5-6 hours to ensure completion.[4] The progress can be monitored using Thin Layer Chromatography (TLC).
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Work-up and Isolation: Carefully pour the reaction mixture into a beaker containing crushed ice and water. This will quench the reaction and precipitate the crude solid product.[4]
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Filtration: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water to remove residual acid.
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Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.
Caption: Representative workflow for the synthesis of 2-(Carboxymethyl)-4-nitrobenzoic acid.
Applications in Research and Development
Specific, documented applications for 2-(Carboxymethyl)-4-nitrobenzoic acid are not abundant in readily available scientific literature. However, based on its structural motifs, its potential utility can be logically inferred. The compound serves as a bifunctional linker and a scaffold for constructing more complex molecules.
Role as a Chemical Building Block
Nitroaromatic compounds are foundational intermediates in the synthesis of a vast array of functional molecules, including pharmaceuticals and dyes.[5] The nitro group is a versatile functional group that can be readily reduced to an amine, which can then participate in a wide range of coupling reactions.
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Pharmaceutical Synthesis: The reduction of the nitro group to an aniline derivative provides a nucleophilic center. This amine can be used to construct heterocyclic rings or to form amides, sulfonamides, and other functionalities common in biologically active compounds.[6] The two carboxylic acid groups offer additional points for modification, such as esterification or amidation, to modulate solubility or to act as attachment points for other pharmacophores.
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Material Science: Dicarboxylic acids are frequently used as monomers in polymerization reactions to form polyesters or polyamides. The nitro group can impart specific electronic properties or serve as a handle for post-polymerization modification.
Caption: Conceptual pathways for the use of the title compound as a versatile intermediate.
Spectroscopic Characterization (Theoretical)
While verified experimental spectra for this specific compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features. Researchers should perform their own analytical characterization for verification.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, which will be influenced by the electron-withdrawing effects of the nitro and carboxyl groups. A singlet for the methylene (-CH₂) protons of the carboxymethyl group would be expected, typically in the 3.5-4.5 ppm range. The three aromatic protons would appear as a complex multiplet or as distinct doublets and a doublet of doublets further downfield, likely between 7.5 and 8.5 ppm. The two acidic protons of the carboxyl groups would appear as broad singlets at a very downfield chemical shift (>10 ppm), and their visibility may depend on the solvent used.
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¹³C NMR Spectroscopy: The carbon NMR spectrum would show nine distinct signals. The carbons of the two carboxyl groups would be expected in the 165-180 ppm range.[7] The six aromatic carbons would appear between approximately 120 and 150 ppm, with the carbon atom attached to the nitro group being significantly shifted. The methylene carbon signal would be expected around 35-45 ppm.
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FTIR Spectroscopy: The infrared spectrum would be characterized by several key absorbances. A very broad peak from ~2500 to 3300 cm⁻¹ would be indicative of the O-H stretching of the hydrogen-bonded carboxylic acids.[8] A strong C=O stretching band would appear around 1700 cm⁻¹. Strong, sharp peaks corresponding to the asymmetric and symmetric stretching of the nitro group would be prominent around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[9]
Safety, Handling, and Storage
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General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin, eyes, and clothing.[10] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
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Potential Hazards: As a class, nitroaromatic compounds can be toxic and may cause irritation.[5] The compound is a combustible solid. Avoid creating dust, as fine dust dispersed in air in sufficient concentrations, and in the presence of an ignition source, is a potential dust explosion hazard.
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Keep away from strong oxidizing agents and strong bases.
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First Aid:
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Skin Contact: Immediately wash with plenty of soap and water.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
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Inhalation: Move person into fresh air and keep comfortable for breathing.
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Conclusion
2-(Carboxymethyl)-4-nitrobenzoic acid is a polyfunctional chemical intermediate with significant potential for applications in synthetic chemistry. Its combination of two carboxylic acid groups and a reducible nitro group on an aromatic scaffold makes it a candidate for the development of novel pharmaceuticals, polymers, and other functional materials. While detailed application and synthesis data remain limited in public literature, this guide provides a foundational understanding of its properties and potential based on established chemical principles and data from closely related analogues. It is imperative that researchers undertaking work with this compound perform thorough characterization and adhere to stringent safety protocols.
References
-
Aichun Bio. (n.d.). 2-(Carboxymethyl)-4-nitrobenzoic acid. Retrieved from [Link]
-
Huntress, E. H., Shloss, Jr., E. L., & Ehrlich, P. (n.d.). 4-Nitrophthalic acid. Organic Syntheses Procedure. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Nitrophthalic acid. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500). Retrieved from [Link]
-
Arctom. (n.d.). CAS NO. 39585-32-5 | 2-(Carboxymethyl)-4-nitrobenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-nitroisophthalic acid 2 starting from 2,4-dimethyl-1-nitrobenzene 1. Retrieved from [Link]
-
Chem-Impex. (n.d.). 2-Methyl-4-nitrobenzoic acid. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemical Significance of 4-Nitroisophthalic Acid in Pharma Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitrobenzoic Acid. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
-
PubMed. (1985). Biological activity of 4-hydroxyisophthalic acid derivatives. III. Variously substituted anilides with antimicrobial activity. Retrieved from [Link]
-
Chemsrc. (n.d.). 4-Nitro-homophthalic acid | CAS#:3898-66-6. Retrieved from [Link]
-
Culhane, P. J., & Woodward, G. E. (n.d.). 3-nitrophthalic acid. Organic Syntheses Procedure. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Retrieved from [Link]
-
NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
LabX. (n.d.). Spectrum FTIR. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 4-nitro-. WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate,.... Retrieved from [Link]
-
MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]
-
OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]
-
Speck & Burke. (n.d.). Spectrum Two FT-IR Spectrometer. Retrieved from [Link]
-
YouTube. (2023). Organic Chemistry - pKa Values of Acids. Retrieved from [Link]
-
UNSW Sydney. (n.d.). Spectrum Two - FTIR Spectrometer - PerkinElmer | Spec Lab. Retrieved from [Link]
-
MDPI. (n.d.). Bioactive Compounds and Biological Activities of Jatropha curcas L. Kernel Meal Extract. Retrieved from [Link]
-
MassBank. (2020). 4-Nitrobenzoic acid. Retrieved from [Link]
Sources
- 1. 4-NITROHOMOPHTHALIC ACID CAS#: 39585-32-5 [m.chemicalbook.com]
- 2. 2-(羧甲基)-4-硝基苯甲酸-上海爱纯生物科技有限公司 [ivsci.com]
- 3. vibrantpharma.com [vibrantpharma.com]
- 4. 4-NITROHOMOPHTHALIC ACID | 3898-66-6 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 4-Nitrophthalic acid(610-27-5) 13C NMR [m.chemicalbook.com]
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